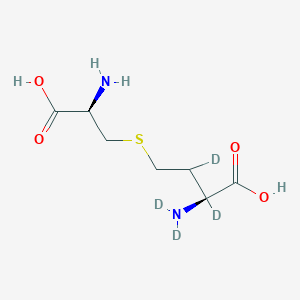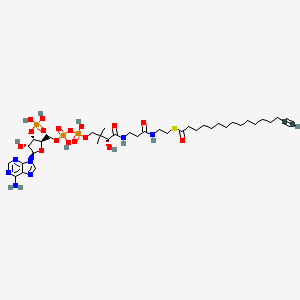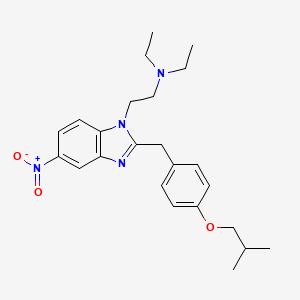
iso-Butonitazene (citrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
iso-Butonitazene (citrate) is a synthetic opioid belonging to the benzimidazole class of compounds. It is structurally similar to other opioids and is primarily used as an analytical reference standard in forensic and research applications . This compound has gained attention due to its potent opioid effects, which are several times stronger than morphine .
Méthodes De Préparation
The synthesis of iso-Butonitazene (citrate) involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:
Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the nitro group: The benzimidazole core is nitrated using a mixture of concentrated sulfuric acid and nitric acid.
Alkylation: The nitrobenzimidazole is then alkylated with 4-isobutoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the citrate salt: The final product, iso-Butonitazene, is converted to its citrate salt by reacting with citric acid.
Analyse Des Réactions Chimiques
iso-Butonitazene (citrate) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzimidazole core can be reduced under specific conditions to yield different derivatives.
Substitution: The alkyl groups attached to the benzimidazole core can be substituted with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, nitric acid, and potassium carbonate . Major products formed from these reactions include various derivatives of iso-Butonitazene with modified functional groups.
Applications De Recherche Scientifique
iso-Butonitazene (citrate) is primarily used in scientific research for the following applications:
Forensic Chemistry: It serves as an analytical reference standard for the identification and quantification of synthetic opioids in biological samples.
Toxicology: Researchers use it to study the toxicological effects of synthetic opioids and their metabolites.
Pharmacology: It is used to investigate the pharmacokinetics and pharmacodynamics of synthetic opioids.
Drug Development: iso-Butonitazene (citrate) is used in the development of new opioid analgesics and in the study of opioid receptor interactions.
Mécanisme D'action
iso-Butonitazene (citrate) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibits the release of neurotransmitters such as substance P and glutamate. The inhibition of these neurotransmitters results in analgesic effects and euphoria . The molecular targets involved in this mechanism include the mu-opioid receptors and associated G-proteins.
Comparaison Avec Des Composés Similaires
iso-Butonitazene (citrate) is structurally similar to other synthetic opioids such as isotonitazene, etonitazene, and metonitazene . These compounds share a benzimidazole core and exhibit potent opioid effects. iso-Butonitazene (citrate) is unique in its specific structural modifications, which contribute to its distinct pharmacological profile .
Similar Compounds
Isotonitazene: Known for its high potency and similar structure to iso-Butonitazene.
Etonitazene: Another potent synthetic opioid with a benzimidazole core.
Metonitazene: Shares structural similarities and opioid effects with iso-Butonitazene.
Propriétés
Formule moléculaire |
C24H32N4O3 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
N,N-diethyl-2-[2-[[4-(2-methylpropoxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C24H32N4O3/c1-5-26(6-2)13-14-27-23-12-9-20(28(29)30)16-22(23)25-24(27)15-19-7-10-21(11-8-19)31-17-18(3)4/h7-12,16,18H,5-6,13-15,17H2,1-4H3 |
Clé InChI |
KQZNQVXEZPNJQC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10827464.png)
![(6R)-6-hydroxy-6-[(7R,10R,13S,14S)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10827469.png)
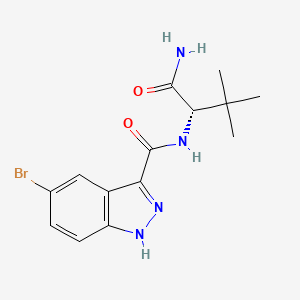


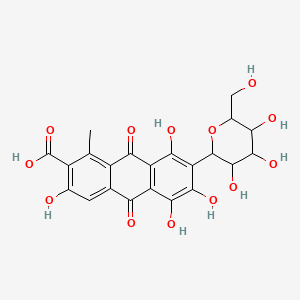

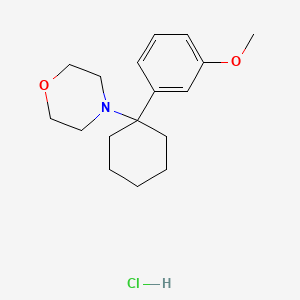
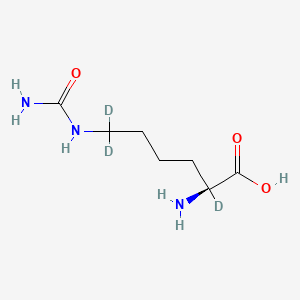
![2-[2-[(4-butan-2-yloxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10827523.png)

![sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;hydride](/img/structure/B10827532.png)
